Akt Inhibitor V, Triciribine

Catalog No.
S548191
CAS No.
35943-35-2
M.F
C13H16N6O4
M. Wt
320.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Akt Inhibitor V, Triciribine

CAS Number

35943-35-2

Product Name

Akt Inhibitor V, Triciribine

IUPAC Name

2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C13H16N6O4

Molecular Weight

320.30 g/mol

InChI

InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17)

InChI Key

HOGVTUZUJGHKPL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

3-amino-1,5-dihydro-5-methyl-I-beta-D-ribofuranosyl-1,4,5,6,8- pentaazaacenaphthylene, 6-amino-4-methyl-8-(beta-D-ribofuranosyl)-(4H,8H)pyrrolo(4,3,2-de)pyrimido(4,5-c)pyridazine, 6-ARPPP, NSC 154020, NSC 154120, NSC-154020, triciribine

Canonical SMILES

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N

Isomeric SMILES

CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=N1)N

The exact mass of the compound Triciribine is 320.1233 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154020. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Ribonucleosides - Supplementary Records. It belongs to the ontological category of nucleoside analogue in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Akt Inhibitor V, Triciribine (CAS 35943-35-2), is a cell-permeable, tricyclic nucleoside that functions as a selective inhibitor of Akt (Protein Kinase B) activation. Unlike many kinase inhibitors that compete with ATP, Triciribine prevents the phosphorylation of all three Akt isoforms (Akt1, Akt2, Akt3) required for their activation. Once inside the cell, it is converted by adenosine kinase into its active form, triciribine phosphate (TCN-P), which binds to the Pleckstrin homology (PH) domain of Akt, preventing its recruitment to the plasma membrane. This mechanism provides a distinct method for interrogating the PI3K/Akt signaling pathway, a central node in cell survival, proliferation, and metabolism.

Selecting an Akt inhibitor based on target name alone introduces significant experimental variability. Triciribine's mechanism—inhibiting Akt phosphorylation by blocking membrane recruitment—is fundamentally different from ATP-competitive inhibitors (e.g., Ipatasertib) and allosteric inhibitors (e.g., MK-2206). This distinction is critical for avoiding the broad off-target effects common to ATP-competitive kinase inhibitors, which can confound results. Furthermore, Triciribine is the direct-acting precursor for in vitro use, while its salt, Triciribine Phosphate, is a prodrug designed for in vivo applications requiring metabolic activation. Procuring the wrong form can lead to inconsistent cellular uptake and activity, making direct substitution between these compounds unreliable for reproducible in vitro assays.

Distinct Non-ATP-Competitive Mechanism Avoids Broad Kinase Off-Targeting

Triciribine functions by preventing the phosphorylation and activation of Akt, rather than by direct, ATP-competitive inhibition of the kinase domain. This provides a more selective tool for probing the Akt pathway compared to ATP-competitive inhibitors like Ipatasertib, which carry a higher risk of inhibiting other kinases due to the conserved nature of ATP-binding pockets. Triciribine exhibits minimal effect on other common signaling kinases such as PKC, PKA, SGK, p38, and ERK1/2, ensuring that observed effects are more directly attributable to Akt inhibition.

Evidence DimensionMechanism of Action & Selectivity
Target Compound DataInhibits Akt activation via PH-domain interaction, preventing phosphorylation.
Comparator Or BaselineATP-competitive inhibitors (e.g., Ipatasertib) directly block the kinase ATP-binding site.
Quantified DifferenceQualitatively different mechanism. Triciribine does not inhibit PI3K or PDK1 and shows high selectivity against a panel of other kinases.
ConditionsCell-based and in vitro kinase panel assays.

For researchers needing to specifically isolate the effects of Akt pathway inhibition without confounding off-target kinase activity, this compound is a more precise tool.

Optimized for In Vitro Use: The Active Form for Direct Cellular Assays

Triciribine is the direct precursor to the active intracellular metabolite, triciribine phosphate (TCN-P). For in vitro studies, using Triciribine (the nucleoside) allows for cell-mediated uptake and conversion to the active TCN-P by adenosine kinase. This makes it the appropriate choice for direct application to cell cultures. In contrast, TCN-P itself is primarily formulated for in vivo studies where direct administration of the active phosphate form is necessary. Procuring Triciribine for cell-based work ensures that the active compound is generated intracellularly, mimicking the intended biological activation pathway and avoiding potential cell permeability issues of the phosphate form.

Evidence DimensionFormulation & Application Context
Target Compound DataTriciribine (nucleoside): Cell-permeable, requires intracellular phosphorylation by adenosine kinase to become active TCN-P.
Comparator Or BaselineTriciribine Phosphate (TCN-P): The active metabolite, typically used as a prodrug for in vivo intravenous administration.
Quantified DifferenceQualitative difference in application suitability. Triciribine is the substrate for intracellular activation; TCN-P is the already-activated form.
ConditionsIn vitro cell culture vs. in vivo animal studies.

Selecting the correct form of the compound is critical for experimental validity; using the cell-permeable Triciribine ensures reliable and reproducible results in cell-based assays.

Demonstrated Potency in Inhibiting Akt Phosphorylation

Triciribine effectively inhibits the phosphorylation and subsequent activity of Akt in cellular models. In the PC-3 human prostate cancer cell line, which displays elevated Akt activity, Triciribine inhibited Akt phosphorylation with an IC50 of 130 nM. This is a functionally relevant potency for studying cancer cells where the Akt pathway is hyperactivated. In comparison, while allosteric inhibitor MK-2206 shows higher potency against the isolated enzymes (IC50s of 8, 12, and 65 nM for Akt1, 2, and 3, respectively), Triciribine's efficacy is proven in a whole-cell context by blocking the critical activation step.

Evidence DimensionInhibitory Concentration (IC50)
Target Compound DataIC50 = 130 nM (for inhibition of Akt phosphorylation)
Comparator Or BaselineMK-2206: IC50 = 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3) (in cell-free assays)
Quantified DifferenceDifferent assay context (cellular phosphorylation vs. cell-free enzyme activity), both demonstrate nanomolar range potency.
ConditionsTriciribine in PC-3 human prostate cancer cells; MK-2206 in cell-free enzymatic assays.

This provides a quantitative benchmark of Triciribine's potency in a cellular environment, confirming its suitability for studies in cancer cell lines with dysregulated Akt signaling.

Isolating Akt Pathway Effects in Combination Studies

Due to its high selectivity and non-ATP-competitive mechanism, Triciribine is the appropriate choice when investigating synergistic effects with other therapeutics, particularly other kinase inhibitors. Its targeted action on Akt activation minimizes the risk of overlapping off-target effects, providing clearer, more interpretable results in chemosensitization or combination therapy studies.

In Vitro Studies on Cancer Cells with Hyperactivated Akt

For any standard cell culture experiment using cell lines with known PTEN loss, PIK3CA mutations, or otherwise elevated p-Akt levels, Triciribine is the correct form to procure. Its cell permeability and subsequent intracellular activation provide a reliable method to inhibit the pathway directly within the cellular context.

Probing Akt Signaling without ATP-Competitive Artifacts

When the experimental goal is to understand the specific downstream consequences of blocking Akt activation, Triciribine offers a distinct advantage over ATP-competitive alternatives. Researchers can be more confident that observed phenotypic changes are due to the inhibition of Akt phosphorylation and not from unintended inhibition of other cellular ATPases or kinases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

320.12330301 Da

Monoisotopic Mass

320.12330301 Da

Heavy Atom Count

23

Appearance

Tan solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2421HMY9N6

Other CAS

35943-35-2

Wikipedia

Triciribine

Dates

Last modified: 08-15-2023
1: Sampath D, Malik A, Plunkett W, Nowak B, Williams B, Burton M, Verstovsek S, Faderl S, Garcia-Manero G, List AF, Sebti S, Kantarjian HM, Ravandi F, Lancet JE. Phase I clinical, pharmacokinetic, and pharmacodynamic study of the Akt-inhibitor triciribine phosphate monohydrate in patients with advanced hematologic malignancies. Leuk Res. 2013 Nov;37(11):1461-7. doi: 10.1016/j.leukres.2013.07.034. Epub 2013 Aug 6. PubMed PMID: 23993427.
2: Gloesenkamp CR, Nitzsche B, Ocker M, Di Fazio P, Quint K, Hoffmann B, Scherübl H, Höpfner M. AKT inhibition by triciribine alone or as combination therapy for growth control of gastroenteropancreatic neuroendocrine tumors. Int J Oncol. 2012 Mar;40(3):876-88. doi: 10.3892/ijo.2011.1256. Epub 2011 Nov 7. PubMed PMID: 22075556.
3: Evangelisti C, Ricci F, Tazzari P, Chiarini F, Battistelli M, Falcieri E, Ognibene A, Pagliaro P, Cocco L, McCubrey JA, Martelli AM. Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia. J Cell Physiol. 2011 Mar;226(3):822-31. doi: 10.1002/jcp.22407. PubMed PMID: 20857426.
4: Garrett CR, Coppola D, Wenham RM, Cubitt CL, Neuger AM, Frost TJ, Lush RM, Sullivan DM, Cheng JQ, Sebti SM. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Invest New Drugs. 2011 Dec;29(6):1381-9. doi: 10.1007/s10637-010-9479-2. Epub 2010 Jul 20. PubMed PMID: 20644979.
5: Ptak RG, Gentry BG, Hartman TL, Watson KM, Osterling MC, Buckheit RW Jr, Townsend LB, Drach JC. Inhibition of human immunodeficiency virus type 1 by triciribine involves the accessory protein nef. Antimicrob Agents Chemother. 2010 Apr;54(4):1512-9. doi: 10.1128/AAC.01443-09. Epub 2010 Jan 19. PubMed PMID: 20086149; PubMed Central PMCID: PMC2849366.
6: Dieterle A, Orth R, Daubrawa M, Grotemeier A, Alers S, Ullrich S, Lammers R, Wesselborg S, Stork B. The Akt inhibitor triciribine sensitizes prostate carcinoma cells to TRAIL-induced apoptosis. Int J Cancer. 2009 Aug 15;125(4):932-41. doi: 10.1002/ijc.24374. PubMed PMID: 19422047.
7: Migawa MT, Drach JC, Townsend LB. Design, synthesis and antiviral activity of novel 4,5-disubstituted 7-(beta-D-ribofuranosyl)pyrrolo[2,3-d][1,2,3]triazines and the novel 3-amino-5-methyl-1-(beta-D-ribofuranosyl)- and 3-amino-5-methyl-1-(2-deoxy-beta-D-ribofuranosyl)-1,5-dihydro-1,4,5,6,7,8-hexaaza acenaphthylene as analogues of triciribine. J Med Chem. 2005 Jun 2;48(11):3840-51. PubMed PMID: 15916436.
8: Smith KL, Lai VC, Prigaro BJ, Ding Y, Gunic E, Girardet JL, Zhong W, Hong Z, Lang S, An H. Synthesis of new 2'-beta-C-methyl related triciribine analogues as anti-HCV agents. Bioorg Med Chem Lett. 2004 Jul 5;14(13):3517-20. PubMed PMID: 15177464.
9: Porcari AR, Townsend LB. An improved total synthesis of triciribine: a tricyclic nucleoside with antineoplastic and antiviral properties. Nucleosides Nucleotides Nucleic Acids. 2004;23(1-2):31-9. PubMed PMID: 15043134.
10: Porcari AR, Ptak RG, Borysko KZ, Breitenbach JM, Drach JC, Townsend LB. Synthesis and antiviral activity of 2-substituted analogs of triciribine. Nucleosides Nucleotides Nucleic Acids. 2003 Dec;22(12):2171-93. PubMed PMID: 14714765.

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